molecular formula C17H23NO2 B255377 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide

3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide

Cat. No. B255377
M. Wt: 273.37 g/mol
InChI Key: BJJSFTWTEMKGGM-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It is commonly used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, which are involved in the regulation of inflammation, pain, and cell growth.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide in lab experiments is its ability to selectively target certain enzymes and receptors in the body, which makes it a useful tool for investigating the underlying mechanisms of various biological processes. However, one of the limitations of using this compound is that it can be difficult to obtain a pure sample, which can affect the reproducibility of experiments.

Future Directions

There are several future directions for research on 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate its mechanism of action and to investigate its potential applications in drug discovery and development. Finally, more studies are needed to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide is a chemical compound with potential applications in drug discovery and development. It has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties, as well as its potential use in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide involves the reaction of 4-methoxyphenylacetic acid and 2-methylcyclohexylamine with acryloyl chloride. The reaction takes place in the presence of a catalyst such as triethylamine and is carried out under reflux conditions. The resulting product is purified using column chromatography to obtain a pure sample of 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide has been extensively used in scientific research for its potential applications in drug discovery and development. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide

InChI

InChI=1S/C17H23NO2/c1-13-5-3-4-6-16(13)18-17(19)12-9-14-7-10-15(20-2)11-8-14/h7-13,16H,3-6H2,1-2H3,(H,18,19)/b12-9+

InChI Key

BJJSFTWTEMKGGM-FMIVXFBMSA-N

Isomeric SMILES

CC1CCCCC1NC(=O)/C=C/C2=CC=C(C=C2)OC

SMILES

CC1CCCCC1NC(=O)C=CC2=CC=C(C=C2)OC

Canonical SMILES

CC1CCCCC1NC(=O)C=CC2=CC=C(C=C2)OC

solubility

4 [ug/mL]

Origin of Product

United States

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